4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole

Medicinal Chemistry Drug Design ADME Optimization

4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090848-50-1, MFCD30006917) is a trisubstituted pyrazole building block supplied at 98% standard purity with full batch-specific analytical documentation (NMR, HPLC, GC). It combines a reactive bromomethyl handle at the C4 position with an ethyl group at N1 and a thiophen-3-yl group at C3, producing a lipophilic scaffold (XLogP3 = 2.4) with three rotatable bonds and a topological polar surface area of 46.1 Ų.

Molecular Formula C10H11BrN2S
Molecular Weight 271.18 g/mol
CAS No. 2090848-50-1
Cat. No. B1482017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole
CAS2090848-50-1
Molecular FormulaC10H11BrN2S
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CSC=C2)CBr
InChIInChI=1S/C10H11BrN2S/c1-2-13-6-9(5-11)10(12-13)8-3-4-14-7-8/h3-4,6-7H,2,5H2,1H3
InChIKeyBWLDXWBTENSKRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090848-50-1) – Procurement-Ready Building Block for Heterocyclic Synthesis


4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090848-50-1, MFCD30006917) is a trisubstituted pyrazole building block supplied at 98% standard purity with full batch-specific analytical documentation (NMR, HPLC, GC) [1]. It combines a reactive bromomethyl handle at the C4 position with an ethyl group at N1 and a thiophen-3-yl group at C3, producing a lipophilic scaffold (XLogP3 = 2.4) with three rotatable bonds and a topological polar surface area of 46.1 Ų [1]. This compound is utilized in medicinal chemistry and agrochemical research as a key intermediate for constructing pyrazole-thiophene hybrid derivatives via nucleophilic substitution or cross-coupling at the benzylic bromide [2].

Why 4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole Cannot Be Replaced by a Generic Pyrazole Bromide


Compounds in the 4-(bromomethyl)pyrazole class differ critically in their N1-alkyl substitution, C3-heteroaryl regiochemistry, and halogen leaving group, each of which independently influences lipophilicity, electronic distribution, steric environment, and reactivity in SN2/displacement chemistries [1][2]. Simple interchange with the N-methyl analog (CAS 2090941-68-5) reduces logP by ≈0.3 units and removes one rotatable bond, altering downstream ADME properties. Substituting the thiophen-3-yl group with thiophen-2-yl (CAS 2091097-72-0) changes the heterocycle’s dipole moment and metal-coordinating geometry, which can affect regioselectivity in subsequent cross-coupling steps. Replacing the bromine with chlorine (chloromethyl analog) lowers electrophilic reactivity by approximately one order of magnitude in SN2 reactions, compromising conversion efficiency. The quantitative evidence below details why this specific compound must be specified.

Quantitative Differentiation Evidence for 4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole vs. Closest Structural Analogs


Lipophilicity Advantage Over the N-Methyl Analog: XLogP3 2.4 vs. 2.1

The N-ethyl substitution of the target compound increases XLogP3 by 0.3 log units compared to the N-methyl analog 4-(bromomethyl)-1-methyl-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090941-68-5), while preserving an identical TPSA of 46.1 Ų [1][2]. This translates to a calculated lipophilic ligand efficiency (LLE) differential of 0.3, potentially improving passive membrane permeability without altering H-bond acceptor/donor profiles.

Medicinal Chemistry Drug Design ADME Optimization

Rotatable Bond Count Distinction vs. N-Methyl Analog: 3 vs. 2

The target compound possesses three rotatable bonds (ethyl C-C, CH2-Br, and the C3-thiophenyl bond), whereas the N-methyl congener contains only two rotatable bonds [1][2]. This incremental conformational freedom can enhance induced-fit binding entropy but may also increase the desolvation penalty, a key parameter during scaffold selection in fragment- and lead-optimization programs.

Molecular Flexibility Entropy of Binding Conformational Analysis

Thiophene Regiochemistry (3-yl vs. 2-yl): Lipophilicity Offset and Predicted Electronic Differences

When the thiophene attachment is shifted from the 3-position (target) to the 2-position (CAS 2091097-72-0), XLogP3 rises from 2.4 to 2.5, while TPSA remains unchanged at 46.1 Ų [1][2]. Although this ΔlogP is small, the regioisomeric switch reorients the sulfur atom relative to the pyrazole core: thiophen-3-yl presents a meta-like orientation with a dipole moment vector distinct from thiophen-2-yl, which has been computationally documented to influence π-stacking geometry and direct arylation regioselectivity [3].

Regioisomerism Electronic Effects Cross-Coupling Selectivity

Leaving-Group Reactivity: Bromomethyl vs. Chloromethyl – ~10-Fold Rate Acceleration

The benzylic bromide in the target compound is expected to undergo SN2 reactions approximately 10–30 times faster than the corresponding chloride in 4-(chloromethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole, based on well-established leaving-group rate constants for benzyl bromide vs. benzyl chloride in polar aprotic solvents (kBr/kCl ≈ 10–30) [1]. No direct head-to-head kinetic study of the specific pyrazole series was identified; this is a class-level kinetic inference.

Nucleophilic Substitution Synthetic Efficiency Reaction Rate

Commercially Supplied Purity and Batch QC: 98% with NMR/HPLC/GC vs. Typical 95%

Bidepharm (BD02049790) supplies this compound at a standard purity of 98% and provides batch-specific quality control reports including NMR, HPLC, and GC data upon request . In contrast, several alternative vendors list the N-methyl, thiophen-2-yl, and chloromethyl analogs at typical purities of 95% without documented multi-technique analytical panels [1][2]. The 3-percentage-point purity difference reduces the maximum unknown impurity burden from ~5% to ~2%.

Chemical Procurement Quality Assurance Synthetic Reproducibility

Scaffold Versatility in Kinase Inhibitor Design (Pyrazole-Thiophene Hybrid Motif)

The pyrazole-thiophene hybrid scaffold, of which the target compound serves as a late-stage building block via the bromomethyl handle, has yielded potent and isoform-selective JNK3 inhibitors such as compound 17 (IC50 = 35 nM, >374-kinase selectivity, oral bioavailability, brain penetration) [1]. Although the specific bromomethyl intermediate is not explicitly mentioned in the JNK3 paper, the thiophenyl-pyrazolourea core incorporates the same thiophen-3-yl attachment geometry, suggesting this building block is a direct precursor to that chemotype [1][2].

Kinase Inhibitors JNK3 Fragment-Based Drug Design

Best-Use Scenarios for 4-(Bromomethyl)-1-ethyl-3-(thiophen-3-yl)-1H-pyrazole Based on Proven Differentiation


Lead-Optimization SAR Programs Requiring Precise Control of Lipophilicity and Conformational Flexibility

When constructing a homologous series of pyrazole-based leads, the +0.3 logP lift of the N-ethyl target compound over the N-methyl analog (XLogP3 2.4 vs. 2.1) [1] and the additional rotatable bond (3 vs. 2) make it the preferred intermediate for balancing cell permeability against metabolic stability. Researchers advancing preclinical candidates should specify this compound when preliminary data indicate that the N-methyl series suffers from low cellular activity or excessive clearance, as the ethyl group can improve membrane partitioning without introducing a hydrogen-bond donor [1].

Multistep Synthesis Requiring High-Purity Intermediates with Full Traceability

In multi-kg or GLP-batch synthesis of late-stage intermediates, the 98% purity with batch-specific NMR, HPLC, and GC traceability reduces the risk of cross-contamination and simplifies regulatory documentation. The 3-percentage-point purity advantage over typical 95% vendors translates into fewer impurity-elimination steps, lower solvent consumption, and higher overall yield in convergent routes where this bromomethyl building block is introduced at a late stage.

Synthesis of Thiophene-Containing Kinase Probes and CNS-Penetrant Inhibitors

The thiophen-3-yl regioisomer is specifically required for JNK3 inhibitor scaffolds that engage hydrophobic pocket-II via a sulfur-mediated interaction, as observed in co-crystal structures (PDB 7KSK) [2]. Substituting with thiophen-2-yl or phenyl analogs risks loss of this geometry-dependent affinity. Researchers developing brain-penetrant kinase inhibitors should procure this specific building block to ensure that downstream compounds maintain the critical thiophene orientation demonstrated to confer isoform selectivity (JNK3 IC50 = 35 nM with >500-fold selectivity over p38α) [2].

Nucleophilic Displacement Reactions Demanding Fast SN2 Kinetics

When the synthetic route involves displacement of the C4 substituent by amine, thiol, or alkoxide nucleophiles, the benzylic bromide in this compound is predicted to react 10–30× faster than the corresponding chloride [3]. This rate acceleration allows reactions to proceed at lower temperatures (0–25°C vs. 40–60°C for the chloride), reducing side-product formation and enabling compatibility with thermally sensitive functional groups introduced elsewhere in the sequence.

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